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Compound of Interest

Compound Name: Cisapride monohydrate

Cat. No.: B1588408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological properties of two

gastrointestinal prokinetic agents, cisapride monohydrate and mosapride. The focus is on

their differential effects on cardiac ion channels, which underlie their distinct cardiac safety

profiles. The information presented is supported by experimental data from published studies.

Executive Summary
Cisapride, a once widely used prokinetic agent, has been largely withdrawn from the market

due to its association with QT interval prolongation and an increased risk of life-threatening

cardiac arrhythmias, specifically Torsades de Pointes (TdP).[1][2] In contrast, mosapride, a

structurally related benzamide, exhibits a significantly safer cardiac profile.[3][4][5] This

difference is primarily attributed to their disparate effects on the human Ether-à-go-go-Related

Gene (hERG) potassium channel, a key component in cardiac repolarization.[1][3][6]

This guide will delve into the experimental data that elucidates these electrophysiological

differences, providing a clear comparison of their effects on cardiac ion channels, action

potential duration, and the QT interval.

Comparative Electrophysiological Data
The following tables summarize the key quantitative differences in the electrophysiological

effects of cisapride and mosapride.
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Table 1: Inhibition of hERG (IKr) Current

Drug Preparation IC50 Reference

Cisapride

Monohydrate

HEK293 cells

expressing hERG
6.5 nM [7]

HEK293 cells

expressing hERG
9 nM [3]

HEK293 cells

expressing hERG
44.5 nM (tail currents) [1]

COS-7 cells

expressing hERG
240 nM [6]

Mosapride
Rabbit

cardiomyocytes

4 µM (approx. 1000-

fold less potent than

cisapride)

[3]

COS-7 cells

expressing hERG
No significant effect [6]

Table 2: Effect on Cardiac Action Potential Duration (APD)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9374794/
https://pubmed.ncbi.nlm.nih.gov/9223557/
https://pubmed.ncbi.nlm.nih.gov/9395068/
https://pubmed.ncbi.nlm.nih.gov/11714889/
https://pubmed.ncbi.nlm.nih.gov/9223557/
https://pubmed.ncbi.nlm.nih.gov/11714889/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Model Concentration
APD
Prolongation

Reference

Cisapride

Monohydrate

Rabbit Purkinje

fibers
0.1 µM 48 ± 5.6% [3]

Anesthetized

guinea pig (in

vivo)

1.0 µmol/kg (i.v.)

18 ± 3.2%

(monophasic

APD)

[3]

Guinea pig

isolated papillary

muscles

0.1-3 µM

Concentration-

dependent

prolongation

[8]

Mosapride
Rabbit Purkinje

fibers
1.0 µM

No significant

influence (3 ±

2.0% increase)

[3]

Anesthetized

guinea pig (in

vivo)

Up to 10 µmol/kg

(i.v.)

No increase in

monophasic APD
[3]

Guinea pig

isolated papillary

muscles

10 µM No effect [8]

Table 3: Effect on QT Interval
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Drug Model
Dose/Concentr
ation

Effect on
QT/QTc
Interval

Reference

Cisapride

Monohydrate

Rabbit model of

acquired long QT

syndrome

0.3 µmol/kg/min

(infusion)

Significant

lengthening of

QTU interval (43

± 3.8 ms)

[3]

Anesthetized

guinea pigs

0.3, 1, and 3

mg/kg (i.v.

infusion)

Prolonged QT

interval (18-42%)

and QTc (8-19%)

[4]

Conscious cats

30 mg/kg twice

daily for 7 days

(oral)

Prolonged QT

interval (11-35%)

and QTc (11-

32%)

[4]

Mosapride

Rabbit model of

acquired long QT

syndrome

Infusion

No significant

lengthening of

QTU interval

[3]

Anesthetized

guinea pigs

3, 10, and 30

mg/kg (i.v.

infusion)

Little effect on

QTc
[4]

Conscious cats

60 mg/kg twice

daily for 7 days

(oral)

No effect on QT

interval or QTc
[4]

Signaling Pathways and Mechanism of Action
The primary mechanism underlying the pro-arrhythmic potential of cisapride is its high-affinity

blockade of the hERG potassium channel. This channel is responsible for the rapid delayed

rectifier potassium current (IKr), which plays a critical role in the repolarization phase of the

cardiac action potential. By blocking this channel, cisapride delays repolarization, leading to a

prolongation of the action potential duration and, consequently, the QT interval on the

electrocardiogram (ECG). A prolonged QT interval is a major risk factor for the development of

TdP.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9223557/
https://pubmed.ncbi.nlm.nih.gov/11555327/
https://pubmed.ncbi.nlm.nih.gov/11555327/
https://pubmed.ncbi.nlm.nih.gov/9223557/
https://pubmed.ncbi.nlm.nih.gov/11555327/
https://pubmed.ncbi.nlm.nih.gov/11555327/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mosapride, on the other hand, exhibits a much lower affinity for the hERG channel, making it

significantly less likely to interfere with cardiac repolarization.[3][6]

Mechanism of Cisapride-Induced Arrhythmia

Drug Action

Cardiac Ion Channel

Cellular Electrophysiology

Clinical Manifestation

Cisapride

hERG (KCNH2) Channel
(I_Kr Current)

Potent Blockade

Mosapride

Weak/No Blockade

Delayed Repolarization

Inhibition

Prolonged Action
Potential Duration (APD)

Prolonged QT Interval

Torsades de Pointes
(Arrhythmia)
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Figure 1. Signaling pathway of cisapride-induced arrhythmia.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are outlines of the key experimental protocols used to assess the electrophysiological effects of

cisapride and mosapride.

Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the hERG channels in

isolated cells.

Objective: To determine the inhibitory concentration (IC50) of cisapride and mosapride on the

hERG potassium channel.

Methodology:

Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO)

cells are stably transfected with the KCNH2 gene, which encodes the hERG channel.

Cell Preparation: Cells are cultured on glass coverslips and transferred to a recording

chamber on the stage of an inverted microscope. The chamber is continuously perfused with

an external solution.

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a

resistance of 2-5 MΩ when filled with an internal solution.

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and

gentle suction is applied to form a high-resistance seal (gigaseal).

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane

under the pipette tip, establishing the whole-cell recording configuration. This allows for the

control of the intracellular environment and the measurement of total ion channel currents.
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Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG

currents. A typical protocol involves a depolarizing step to activate the channels, followed by

a repolarizing step to measure the tail current, which is characteristic of hERG channels.

Drug Application: Cisapride or mosapride is added to the external solution at various

concentrations, and the effect on the hERG current is recorded.

Data Analysis: The peak tail current amplitude is measured before and after drug application.

The percentage of current inhibition is calculated for each concentration, and the data are

fitted to a concentration-response curve to determine the IC50 value.
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Whole-Cell Patch-Clamp Workflow
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Figure 2. Workflow for whole-cell patch-clamp experiments.
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In Vitro Action Potential Measurement in Purkinje Fibers
This ex vivo method assesses the effect of drugs on the action potential duration in cardiac

tissue.

Objective: To measure the change in action potential duration (APD) in response to cisapride

and mosapride.

Methodology:

Tissue Preparation: Hearts are excised from rabbits, and free-running Purkinje fibers are

dissected from the ventricles.

Tissue Mounting: The Purkinje fibers are mounted in a tissue bath and superfused with a

warmed, oxygenated Tyrode's solution.

Microelectrode Impalement: A sharp glass microelectrode filled with KCl is used to impale a

single cell in the Purkinje fiber to record the intracellular action potentials.

Stimulation: The tissue is stimulated at a constant frequency (e.g., 1 Hz) using bipolar

electrodes.

Baseline Recording: Action potentials are recorded under control conditions to establish a

baseline.

Drug Superfusion: The tissue is then superfused with Tyrode's solution containing different

concentrations of cisapride or mosapride.

Data Acquisition and Analysis: Action potentials are recorded continuously. The action

potential duration at 90% repolarization (APD90) is measured and compared between

baseline and drug-exposed conditions to determine the percentage of prolongation.

In Vivo Electrophysiological Studies in Animal Models
These studies evaluate the effects of drugs on the electrocardiogram (ECG) in a living

organism.

Objective: To assess the in vivo effects of cisapride and mosapride on the QT interval.
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Methodology:

Animal Model: Anesthetized guinea pigs or rabbits are commonly used.

ECG Recording: Subcutaneous needle electrodes are placed to record a standard lead II

ECG.

Drug Administration: The drug is administered intravenously, typically as a continuous

infusion or as bolus injections at increasing doses.

Data Acquisition: The ECG is continuously monitored and recorded throughout the

experiment.

Data Analysis: The QT interval is measured from the ECG recordings. To correct for changes

in heart rate, the corrected QT interval (QTc) is calculated using formulas such as Bazett's or

Fridericia's correction. The change in QTc from baseline is determined for each dose of the

drug.

Conclusion
The experimental evidence overwhelmingly demonstrates significant electrophysiological

differences between cisapride monohydrate and mosapride. Cisapride is a potent blocker of

the hERG potassium channel, leading to a prolonged cardiac action potential and QT interval,

which carries a significant risk of inducing life-threatening arrhythmias. In stark contrast,

mosapride exhibits a much weaker interaction with the hERG channel, resulting in a minimal

effect on cardiac repolarization and a substantially safer cardiac profile. This comparative

analysis underscores the importance of detailed electrophysiological screening in drug

development to identify and mitigate potential cardiotoxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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